![molecular formula C15H20N2O3 B3240703 Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate CAS No. 1445951-45-0](/img/structure/B3240703.png)
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate
Overview
Description
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate, also known as BAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAC is a bicyclic compound that contains a carbamate group and an oxa-azabicyclo group.
Scientific Research Applications
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug delivery. In medicinal chemistry, Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been found to have anticonvulsant and antinociceptive properties, making it a potential candidate for the treatment of epilepsy and chronic pain. In neuroscience, Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been studied for its ability to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has also been used as a building block for the synthesis of novel drug delivery systems.
Mechanism of Action
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate acts as a positive allosteric modulator of GABA receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system. Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate binds to a specific site on the GABA receptor, which enhances the binding of GABA to its own site on the receptor. This results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been shown to have anticonvulsant and antinociceptive effects in animal models. These effects are thought to be mediated by the modulation of GABA receptors. Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has also been found to have anxiolytic effects, which may be due to its ability to enhance the inhibitory effects of GABA. Additionally, Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate in lab experiments is its high potency and selectivity for GABA receptors. This allows for precise modulation of neuronal activity, which is important for studying the role of GABA receptors in various physiological processes. However, one limitation of using Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate. One area of interest is the development of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate-based drug delivery systems for targeted delivery of therapeutic agents to the central nervous system. Another area of interest is the investigation of the potential therapeutic applications of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, further studies are needed to elucidate the precise mechanism of action of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate and its effects on neuronal circuitry.
properties
IUPAC Name |
benzyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-8-11-4-2-1-3-5-11)17-14-12-6-16-7-13(14)10-19-9-12/h1-5,12-14,16H,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOOAGHIXSMBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2NC(=O)OCC3=CC=CC=C3)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



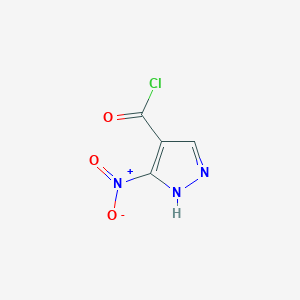

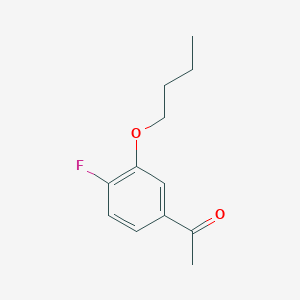
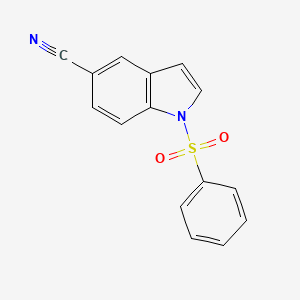

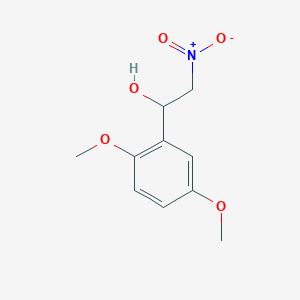
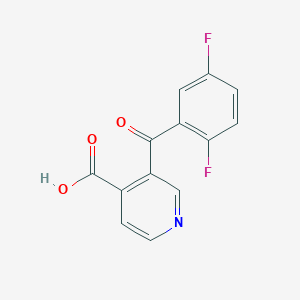
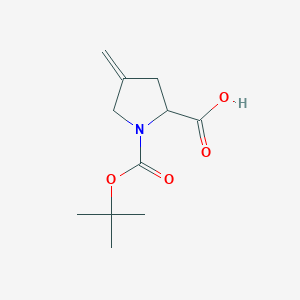
![N-[2-(tert-Butoxycarbonylamino)ethyl]-N-[2-oxo-4-(benzyloxycarbonylamino)-1,2-dihydropyrimidine-1-ylacetyl]glycine](/img/structure/B3240691.png)

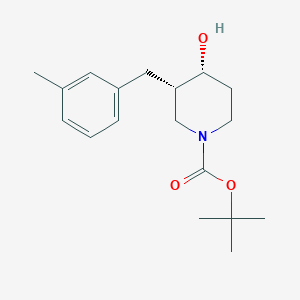
![cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid](/img/structure/B3240718.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate](/img/structure/B3240719.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3240736.png)